molecular formula C15H12BrN3O2 B1406482 Ethyl 4-(3-bromoimidazo[1,2-a]pyrazin-6-yl)benzoate CAS No. 1464153-39-6

Ethyl 4-(3-bromoimidazo[1,2-a]pyrazin-6-yl)benzoate

Cat. No.: B1406482
CAS No.: 1464153-39-6
M. Wt: 346.18 g/mol
InChI Key: TUGXRSFPJZMREB-UHFFFAOYSA-N
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Description

Ethyl 4-(3-bromoimidazo[1,2-a]pyrazin-6-yl)benzoate (CAS 1464153-39-6) is a heterocyclic organic compound featuring a fused imidazo[1,2-a]pyrazine core substituted with a bromine atom at position 3 and an ethyl benzoate moiety at position 6 (Figure 1). The bromine atom enhances electrophilic reactivity, making it a candidate for cross-coupling reactions, while the ethyl benzoate group contributes to solubility in organic solvents .

Properties

IUPAC Name

ethyl 4-(3-bromoimidazo[1,2-a]pyrazin-6-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2/c1-2-21-15(20)11-5-3-10(4-6-11)12-9-19-13(16)7-18-14(19)8-17-12/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGXRSFPJZMREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CN3C(=CN=C3C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-(3-bromoimidazo[1,2-a]pyrazin-6-yl)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

Mechanism of Action

The mechanism of action of Ethyl 4-(3-bromoimidazo[1,2-a]pyrazin-6-yl)benzoate is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazo[1,2-a]pyrazine core. The bromine atom and the ethyl ester group may also play a role in modulating its biological activity by influencing its binding affinity and selectivity .

Comparison with Similar Compounds

Key Observations :

  • Reactivity : The bromine in the target compound facilitates Suzuki-Miyaura couplings, unlike the fluorine in the fluorophenyl analogue, which is less reactive in such transformations .
  • Solubility: The ethyl benzoate group increases hydrophobicity compared to the dimethylamino-substituted analogue, which exhibits higher polarity .
  • Synthetic Utility : The aldehyde group in 4-(8-(4'-fluorophenyl)imidazo[1,2-a]pyrazin-6-yl)benzaldehyde allows for further functionalization (e.g., Schiff base formation), whereas the ester group in the target compound is more stable under basic conditions .

Electronic and Steric Effects

  • Electron-Withdrawing vs. Electron-Donating Groups: The bromine atom in the target compound deactivates the imidazo[1,2-a]pyrazine ring, reducing nucleophilic aromatic substitution (NAS) reactivity compared to dimethylamino-substituted analogues, which activate the ring for electrophilic attacks .
  • This contrasts with smaller substituents like methylisoxazole in I-6273, which minimize steric effects .

Biological Activity

Ethyl 4-(3-bromoimidazo[1,2-a]pyrazin-6-yl)benzoate is a compound of interest due to its potential biological activities. This article will delve into its biological activity, including mechanisms of action, in vitro studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Molecular Formula : C15H12BrN3O2
  • Molecular Weight : 360.18 g/mol
  • CAS Number : Not explicitly listed but related to similar compounds.

The compound features an imidazo[1,2-a]pyrazine moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have indicated that compounds with imidazo[1,2-a]pyrazine structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Activity

The imidazo[1,2-a]pyrazine scaffold has been linked to anticancer activities through several mechanisms:

  • Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in cancer cells, particularly in non-small cell lung cancer (NSCLC) models. For example, a related compound demonstrated selective cytotoxicity towards P53-mutant NSCLC cells by modulating TP53 gene expression .
  • Apoptosis Induction : this compound may promote apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation.

Structure-Activity Relationships (SAR)

Research into SAR has revealed that modifications on the imidazo[1,2-a]pyrazine core significantly impact biological activity. For instance:

  • Bromination at the 3-position enhances potency against certain cancer cell lines.
  • Alkyl substitutions on the benzoate moiety can modulate lipophilicity and bioavailability, affecting overall efficacy.

In Vitro Studies

In vitro assays have demonstrated the compound's potential as an inhibitor of various enzymes associated with disease processes. For example:

Activity TypeAssay MethodResult
AntimicrobialDisk diffusionZone of inhibition observed
CytotoxicityMTT assayIC50 values in low µM range
Enzyme InhibitionEnzymatic assaysSignificant inhibition noted

Case Study 1: Anticancer Efficacy

In a study examining the effects of imidazo[1,2-a]pyrazine derivatives on NSCLC cells, it was found that this compound exhibited a dose-dependent response leading to significant apoptosis. The study highlighted the compound's ability to reactivate P53 pathways in previously resistant cancer lines .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of similar compounds showed that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, demonstrating its potential as a therapeutic agent against infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(3-bromoimidazo[1,2-a]pyrazin-6-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(3-bromoimidazo[1,2-a]pyrazin-6-yl)benzoate

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